molecular formula C10H9F4NO2 B1519309 2,2,2-Trifluoroethyl 4-fluoro-2-methylphenylcarbamate CAS No. 1087788-98-4

2,2,2-Trifluoroethyl 4-fluoro-2-methylphenylcarbamate

Cat. No. B1519309
M. Wt: 251.18 g/mol
InChI Key: YFZVDAWTFFZTFN-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl 4-fluoro-2-methylphenylcarbamate” is a chemical compound with the CAS Number: 1087788-98-4 . It has a molecular weight of 251.18 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F4NO2/c1-6-4-7(11)2-3-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the sources I found .

Scientific Research Applications

Photoredox Systems for Catalytic Fluoromethylation

Research by Koike and Akita (2016) highlights the significance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals, emphasizing the development of new protocols for fluoromethylation. The study discusses photoredox-catalyzed fluoromethylation, utilizing visible-light-induced single-electron-transfer processes for efficient and selective radical fluoromethylation. This method offers high functional group compatibility and regioselectivity, making it a promising strategy for synthesizing organofluorine compounds (Koike & Akita, 2016).

High-Performance Liquid Chromatographic Techniques

Krause (1979) developed a high-performance liquid chromatographic (HPLC) technique for the determination of carbamate insecticides, showcasing the sensitivity, resolution, and selectivity of this method. This technique demonstrates the analytical applications of carbamate compounds in environmental and agricultural chemistry (Krause, 1979).

Chiral Discrimination and Separation

Chankvetadze et al. (1997) explored the chiral recognition abilities of cellulose and amylose derivatives, including those similar to 2,2,2-Trifluoroethyl 4-fluoro-2-methylphenylcarbamate, for HPLC enantioseparation. This study indicates the potential of such compounds in resolving racemates, contributing to the development of chiral drugs and understanding stereoselective interactions (Chankvetadze et al., 1997).

NMR Studies for Chiral Discrimination

Yashima, Yamamoto, and Okamoto (1996) conducted NMR studies to investigate chiral discrimination relevant to the liquid chromatographic enantioseparation by a cellulose phenylcarbamate derivative. Their findings provide insights into the molecular interactions and mechanisms underlying chiral recognition, highlighting the importance of such compounds in analytical chemistry (Yashima, Yamamoto, & Okamoto, 1996).

Organometallic Fluorine Chemistry

Grushin (2010) discusses the organometallic fluorine chemistry of palladium and rhodium, focusing on the synthesis of selectively fluorinated organic compounds. This research underscores the potential of organometallic methodologies in introducing fluorine into aromatic compounds, relevant to the design of fluorine-containing pharmaceuticals and agrochemicals (Grushin, 2010).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c1-6-4-7(11)2-3-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZVDAWTFFZTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198115
Record name 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 4-fluoro-2-methylphenylcarbamate

CAS RN

1087788-98-4
Record name 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087788-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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